molecular formula C19H20ClN3O2S B12525868 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651335-84-1

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12525868
CAS No.: 651335-84-1
M. Wt: 389.9 g/mol
InChI Key: OGGFHNUNVOTRDC-UHFFFAOYSA-N
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Description

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. The process may start with the formation of the indazole core, followed by the introduction of the chloro, phenylsulfonyl, and piperidinylmethyl groups through various substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the indazole core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- include other indazole derivatives with different substituents, such as:

  • 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
  • 1H-Indazole, 6-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-
  • 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(methyl)-

Uniqueness

The uniqueness of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

651335-84-1

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indazole

InChI

InChI=1S/C19H20ClN3O2S/c20-15-6-7-17-18(12-15)23(13-14-8-10-21-11-9-14)22-19(17)26(24,25)16-4-2-1-3-5-16/h1-7,12,14,21H,8-11,13H2

InChI Key

OGGFHNUNVOTRDC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=C(C=CC(=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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